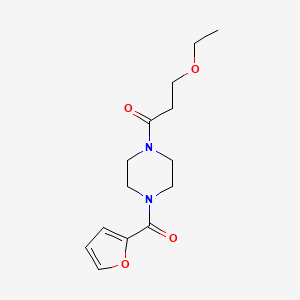![molecular formula C24H22N2O4S B4195405 4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide](/img/structure/B4195405.png)
4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide
Vue d'ensemble
Description
4-methyl-N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as "MDBF" and is known for its ability to selectively target specific proteins and enzymes within cells, making it a valuable tool for studying cellular pathways and mechanisms.
Mécanisme D'action
MDBF functions by binding to specific proteins and enzymes within cells, inhibiting their activity and disrupting cellular pathways. The exact mechanism of action of MDBF is still being studied, but it is believed to involve the inhibition of certain kinases and phosphatases that are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
MDBF has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of cellular signaling pathways. Additionally, MDBF has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MDBF in lab experiments is its high selectivity and specificity, which allows researchers to target specific enzymes and proteins within cells. Additionally, MDBF is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective research tool. However, one limitation of using MDBF is its potential toxicity and off-target effects, which can complicate data interpretation and analysis.
Orientations Futures
There are a number of potential future directions for research involving MDBF, including the development of new cancer therapeutics, the identification of new cellular pathways and mechanisms, and the exploration of its potential applications in other areas of biomedical research. Additionally, further studies are needed to fully understand the mechanism of action of MDBF and to identify any potential side effects or limitations associated with its use.
Applications De Recherche Scientifique
MDBF has been used extensively in scientific research, particularly in the field of cancer biology. Studies have shown that MDBF can selectively target and inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. This makes MDBF a promising candidate for the development of new cancer therapeutics.
Propriétés
IUPAC Name |
4-methyl-N-(8-pyrrolidin-1-ylsulfonyldibenzofuran-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-16-4-6-17(7-5-16)24(27)25-18-8-10-20-21-15-19(9-11-22(21)30-23(20)14-18)31(28,29)26-12-2-3-13-26/h4-11,14-15H,2-3,12-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRFZPNYCRWSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-fluorophenyl)acetyl]phenylalaninamide](/img/structure/B4195324.png)
![3-ethoxy-4-[(2-iodobenzyl)oxy]benzonitrile](/img/structure/B4195342.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide](/img/structure/B4195343.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195349.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B4195353.png)
![N-[4-(acetylamino)phenyl]-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4195357.png)


![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4195373.png)

![4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide](/img/structure/B4195381.png)
![1-(1,3-benzodioxol-5-yl)-2-(dibenzo[b,d]furan-3-ylamino)ethanone](/img/structure/B4195392.png)
![ethyl 1-({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate](/img/structure/B4195413.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide](/img/structure/B4195414.png)